molecular formula C2H6LuO3+3 B15060394 Acetic acid;lutetium(3+);hydrate

Acetic acid;lutetium(3+);hydrate

Cat. No.: B15060394
M. Wt: 253.03 g/mol
InChI Key: AJKGSGQGQAXMRT-UHFFFAOYSA-N
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Description

Significance of Lutetium Compounds in Advanced Materials

Lutetium, the last element in the lanthanide series, possesses unique properties that make its compounds highly valuable in the development of advanced materials. americanelements.comsamaterials.com Due to its high density, melting point, and stability, lutetium is incorporated into materials designed for extreme environments and high-performance applications. sputtertargets.netstanfordmaterials.comsamaterials.com Lutetium compounds are critical components in the aerospace, defense, and electronics industries. stanfordmaterials.com

Key applications for lutetium-based materials include:

Scintillation Crystals: Lutetium-based crystals are used in radiation detectors, particularly for medical imaging techniques like Positron Emission Tomography (PET). samaterials.comwikipedia.org Cerium-doped lutetium oxyorthosilicate (LSO) is a preferred compound for PET detectors. wikipedia.org

Phosphors: Lutetium compounds are essential in advanced LED technologies and fluorescent lighting. samaterials.comstanfordmaterials.com Lutetium aluminium garnet (LuAG), for instance, is used as a phosphor in LED light bulbs. wikipedia.org

Catalysts: In the petrochemical industry, stable lutetium is utilized as a catalyst for cracking hydrocarbons in refineries and in processes like alkylation, hydrogenation, and polymerization. sputtertargets.netwikipedia.org

High-Temperature Ceramics: The stability of lutetium compounds at high temperatures makes them suitable for use in specialized ceramics. stanfordmaterials.comsamaterials.com

Optical Materials: Lutetium's density contributes to the creation of high-index optical materials for specialized lenses and laser systems. stanfordmaterials.com Lutetium aluminium garnet has been considered for use as a lens material in high refractive index immersion lithography. wikipedia.org

Overview of Lutetium(III) Acetate (B1210297) Hydrate (B1144303) as a Versatile Precursor in Chemical Synthesis

Lutetium(III) acetate hydrate serves as a high-purity and versatile precursor in the synthesis of more complex lutetium-based materials. sigmaaldrich.comsigmaaldrich.com Its solubility in water is a key characteristic, allowing it to be used in aqueous solution-based synthesis routes. wikipedia.orgsputtertargets.net The compound can be prepared through the reaction of lutetium oxide (Lu₂O₃) or lutetium hydroxide (B78521) (Lu(OH)₃) with acetic acid. wikipedia.org

One of the primary uses of lutetium(III) acetate hydrate is as a starting material for producing other lutetium salts and oxides. wikipedia.orgamericanelements.com Through controlled chemical reactions, it can be converted into various functional materials. For example, it reacts with ammonium (B1175870) fluoride (B91410) to produce lutetium fluoride (LuF₃) and with phosphoric acid to yield lutetium phosphate (B84403) (LuPO₄). wikipedia.org Upon heating, it decomposes to form lutetium oxide, a critical process for creating ceramic and nanoparticle materials. americanelements.comresearchgate.net Its utility extends to sol-gel processes, which are used to create uniform, luminescent materials. sigmaaldrich.comsigmaaldrich.com

Research Trajectories and Academic Relevance of the Compound

The academic and industrial interest in lutetium(III) acetate hydrate is driven by the continuous demand for novel materials with superior properties. Current research focuses on leveraging this compound as a precursor for creating nanostructured materials, such as nanoparticles and thin films, with tailored optical, magnetic, and catalytic properties. sigmaaldrich.comresearchgate.net For instance, the thermal treatment of lutetium carbonate, which can be derived from lutetium salts, produces spherical lutetium oxide (Lu₂O₃) nanoparticles. researchgate.net These nanoparticles are being evaluated for applications like photocatalysis. researchgate.net

Furthermore, research extends into the synthesis of complex coordination compounds. A 2016 study detailed the synthesis of water-soluble lutetium(III) acetate phthalocyanine (B1677752) complexes, which were evaluated for their photophysicochemical properties for potential applications in photodynamic therapy. nih.gov The ability to use lutetium(III) acetate hydrate to create such specialized molecules highlights its relevance in fields beyond traditional materials science, including medicinal chemistry. nih.gov Future research trajectories are likely to explore its use in fabricating even more sophisticated functional ceramics, advanced laser crystals, and highly efficient phosphors. sigmaaldrich.comsigmaaldrich.com

Properties

Molecular Formula

C2H6LuO3+3

Molecular Weight

253.03 g/mol

IUPAC Name

acetic acid;lutetium(3+);hydrate

InChI

InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;

InChI Key

AJKGSGQGQAXMRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.O.[Lu+3]

Origin of Product

United States

Synthetic Methodologies for Lutetium Iii Acetate Hydrate and Derived Materials

Direct Synthesis Approaches for Lutetium(III) Acetate (B1210297) Hydrate (B1144303)

The preparation of lutetium(III) acetate hydrate is primarily achieved through direct wet chemical methods. The careful selection of the synthesis route and precise control of reaction conditions are vital for producing a high-purity product with the desired properties.

The most prevalent method for synthesizing lutetium(III) acetate hydrate involves the reaction of lutetium oxide (Lu₂O₃) with an aqueous solution of acetic acid. wikipedia.org In this process, lutetium oxide powder is suspended in water, followed by the addition of acetic acid. wikipedia.org The mixture is then heated and stirred to facilitate the dissolution of the oxide and the formation of lutetium acetate. After the reaction is complete, the solution is filtered to remove any unreacted oxide and then concentrated through evaporation. As the solution cools, lutetium(III) acetate hydrate crystallizes. These crystals are then separated, washed, and dried to yield the final product.

Alternatively, lutetium(III) hydroxide (B78521) (Lu(OH)₃) can be used as the starting material, which reacts with acetic acid in a neutralization reaction to form lutetium(III) acetate and water. wikipedia.org

The purity of the resulting lutetium(III) acetate hydrate is directly dependent on the purity of the initial lutetium precursor. sigmaaldrich.com If the starting lutetium oxide or hydroxide contains other rare earth element impurities, these will be carried over into the final acetate product. Therefore, using high-purity lutetium precursors is essential for obtaining high-purity lutetium(III) acetate hydrate. sigmaaldrich.comsigmaaldrich.com

The stoichiometry of the reactants, particularly the ratio of acetic acid to the lutetium precursor, significantly impacts the reaction yield. A slight excess of acetic acid is often used to ensure the complete conversion of the lutetium starting material. The reaction conditions, such as temperature and pH, must also be carefully controlled to optimize the yield and prevent the formation of unwanted byproducts.

Table 1: Key Parameters in the Synthesis of Lutetium(III) Acetate Hydrate

ParameterInfluence on Product
Precursor Purity Directly impacts the purity of the final lutetium(III) acetate hydrate.
Reactant Stoichiometry Affects the completeness of the reaction and the overall yield.
Reaction Temperature Influences the rate of the chemical reaction.
pH Controls the formation of potential impurities such as lutetium hydroxide.
Crystallization Conditions Determines the size and morphology of the resulting crystals.

Utilization of Lutetium(III) Acetate Hydrate as a Precursor in Advanced Material Fabrication

Lutetium(III) acetate hydrate is a versatile precursor for synthesizing a variety of advanced materials, especially nanoscale materials and metal oxides. americanelements.com Its solubility in water and its ability to decompose into lutetium oxide upon heating make it a valuable starting material for several fabrication techniques. americanelements.comsamaterials.com

Hydrothermal and solvothermal methods are widely used to create crystalline nanomaterials from lutetium(III) acetate hydrate. In a typical hydrothermal synthesis, an aqueous solution of lutetium(III) acetate hydrate is sealed in an autoclave and heated. The elevated temperature and pressure cause the acetate to decompose, leading to the formation of lutetium-containing nanoparticles, such as lutetium oxide (Lu₂O₃). The characteristics of these nanomaterials can be controlled by adjusting the reaction parameters.

Solvothermal synthesis is a similar technique that employs a non-aqueous solvent. The choice of solvent can influence the properties of the resulting nanomaterials.

Co-precipitation is a method used to synthesize multicomponent materials that include lutetium. In this process, a solution containing lutetium(III) acetate hydrate and salts of other metals is prepared. A precipitating agent is then added, causing the simultaneous precipitation of the metal compounds. This resulting precursor material can then be heated to form complex oxides or other mixed-metal materials. This technique allows for precise control over the stoichiometry of the final product.

Thermal decomposition is a direct method for producing lutetium oxide (Lu₂O₃) from lutetium(III) acetate hydrate. americanelements.com When heated, the lutetium(III) acetate hydrate first loses its water molecules. As the temperature increases further, the anhydrous lutetium acetate decomposes, leaving behind lutetium oxide. The conditions of this decomposition, such as the heating rate and atmosphere, can affect the properties of the resulting oxide powder. This method is a common way to produce high-purity lutetium oxide for applications in ceramics, phosphors, and lasers. samaterials.com

Table 2: Application of Lutetium(III) Acetate Hydrate in Material Synthesis

Synthesis MethodDescriptionResulting Materials
Hydrothermal/Solvothermal Decomposition of the precursor in a sealed vessel under high temperature and pressure.Lutetium oxide and lutetium hydroxide nanoparticles.
Co-precipitation Simultaneous precipitation of multiple metal ions from a solution.Doped materials and mixed-metal oxides.
Thermal Decomposition Heating the precursor at high temperatures in a controlled atmosphere.Lutetium oxide. americanelements.com

Integration into Sol-Gel Processes for Material Development

Lutetium(III) acetate hydrate serves as a critical precursor in the sol-gel synthesis of advanced materials, particularly for lutetium-based compounds such as functional ceramics, phosphors, and luminescent materials. sigmaaldrich.com The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This process offers significant advantages, including excellent chemical homogeneity, control over stoichiometry, relatively low processing temperatures, and the ability to form uniform nanosized powders and films. core.ac.ukmdpi.commdpi.com

The general mechanism begins with the hydrolysis of the metal precursor, which in this case involves the lutetium cation. This is followed by a condensation process where metal-oxo-metal or metal-hydroxy-metal bridges are formed, leading to the creation of a three-dimensional network characteristic of a gel. Subsequent drying and heat treatment (calcination) of the gel are performed to remove residual organics and water, and to crystallize the desired oxide material. mdpi.comresearchgate.net

A prominent application of lutetium(III) acetate in sol-gel synthesis is the formation of garnet-structured materials. Lutetium-based garnets, such as Lutetium Gallium Garnet (Lu₃Ga₅O₁₂), are of interest for applications like solid-state lasers. researchgate.net In a typical aqueous sol-gel synthesis for lutetium gallium garnet, stoichiometric amounts of the metal precursors are dissolved in water. A complexing agent is then added to chelate the metal ions, followed by heating to promote gelation. The resulting gel is dried and calcined at high temperatures to yield the final crystalline garnet phase. researchgate.netktu.lt

For example, the synthesis of Lutetium Gallium Garnet (Lu₃Ga₅O₁₂) via an aqueous sol-gel process has been demonstrated to produce monophasic materials at temperatures around 1000 °C. researchgate.net This method provides a lower-temperature alternative to traditional solid-state reaction techniques, which often require prolonged heating at much higher temperatures. mdpi.com

The sol-gel method using lutetium acetate also extends to the fabrication of thin films and nanostructures. For instance, europium-doped lutetium oxide (Lu₂O₃:Eu³⁺) films, which have applications in luminescence and as scintillators, can be prepared by dip-coating substrates into a sol derived from lutetium precursors. researchgate.net The process involves careful control of the sol's viscosity and the subsequent annealing temperature, which dictates the crystallization and microstructure of the film. researchgate.netmdpi.com Crystallization into the desired cubic phase for lutetium oxide films has been observed to occur at temperatures as low as 600 °C. researchgate.net

The following tables summarize research findings on the integration of lutetium precursors in sol-gel processes for the development of specific materials.

Table 1: Research Findings on Sol-Gel Synthesis of Lutetium Gallium Garnet (Lu₃Ga₅O₁₂)

Table 2: Research Findings on Sol-Gel Synthesis of Lutetium Oxide (Lu₂O₃) Thin Films

Structural Characterization and Crystallographic Analysis

Advanced Crystallographic Investigations of Lutetium(III) Acetate (B1210297) Hydrate (B1144303) and Its Derivatives

Crystallographic studies are fundamental to understanding the three-dimensional structure of lutetium(III) acetate hydrate.

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. For lutetium(III) acetate hydrate, XRD studies reveal a distorted octahedral coordination geometry. In this arrangement, the central lutetium(III) ion is bonded to six oxygen atoms. sigmaaldrich.comsigmaaldrich.com Three of these oxygen atoms are from the acetate ligands, and the other three are from water molecules. sigmaaldrich.comsigmaaldrich.com The resulting structure is a complex, three-dimensional lattice.

In the field of macromolecular crystallography, determining the three-dimensional structure of large biological molecules like proteins and nucleic acids is a significant challenge. nih.govnumberanalytics.com One of the primary obstacles is the "phase problem," where the phase information of the diffracted X-rays is lost during an experiment. numberanalytics.comnih.gov To overcome this, a technique called isomorphous replacement is often used, which involves the incorporation of heavy atoms into the crystal structure of the macromolecule. numberanalytics.com

Lutetium, being a heavy atom, makes lutetium(III) acetate a suitable candidate for use as a heavy atom derivative. nih.govucla.edu The process typically involves soaking the macromolecule crystal in a solution containing the heavy atom compound or co-crystallizing the macromolecule in its presence. nih.gov The lanthanides, including lutetium, are known to be effective in this role as they are class A elements that interact with hard ligands like carboxylates found in proteins. nih.gov The significant scattering from the heavy lutetium atom provides the necessary phase information to solve the crystal structure of the macromolecule. numberanalytics.commdpi.com

The external shape of a crystal is known as its crystal habit, which is a manifestation of its internal crystal structure and the conditions under which it was formed. rjptonline.orgmdpi.com Lutetium(III) acetate hydrate is typically described as a white or colorless crystalline solid or powder. sigmaaldrich.comaemree.com The specific crystal habit can be influenced by factors such as the solvent used for crystallization and the rate of cooling. rjptonline.org For instance, studies on other compounds have shown that different solvents can lead to distinct crystal shapes, such as needles or rods. rjptonline.org

Polymorphism is the ability of a substance to exist in more than one crystal form. rjptonline.org While the provided information does not explicitly state whether lutetium(III) acetate hydrate exhibits polymorphism, it is a common phenomenon in crystalline compounds. Different polymorphic forms can have different physical properties, and their presence can be identified by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net

Spectroscopic and Microscopic Characterization Techniques

Spectroscopic and microscopic techniques provide further insight into the molecular structure and vibrational properties of lutetium(III) acetate hydrate.

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of molecules. frontiersin.org For acetate compounds, these techniques can provide information about the coordination of the acetate group to the metal ion. researchgate.net The vibrational spectra of acetate ions show characteristic bands corresponding to the symmetric and asymmetric stretching of the carboxylate group (COO⁻). researchgate.net The positions of these bands are sensitive to the nature of the metal-oxygen bond. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in both solution and the solid state. Lutetium has one NMR-active isotope, ¹⁷⁵Lu. northwestern.edu

While specific NMR data for lutetium(III) acetate hydrate is not detailed in the provided search results, NMR studies of similar lanthanide complexes have been conducted. For example, ¹H NMR has been used to study the interaction of chiral ytterbium and europium complexes with various carboxylates, including acetate. researchgate.net Such studies can provide information about the binding of the acetate ligand to the lutetium ion in solution. Solid-state NMR could provide further details about the local environment of the lutetium and acetate ions in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy of lutetium(III) compounds, including lutetium acetate hydrate, is primarily characterized by the absence of sharp absorption bands in the visible and near-UV regions. This is because the lutetium(III) ion (Lu³⁺) possesses a completely filled 4f electron shell (4f¹⁴ configuration). Consequently, f-f electronic transitions, which are responsible for the characteristic sharp absorption peaks of many other lanthanide ions, are not possible.

The UV-Vis spectrum of lutetium acetate hydrate in solution is therefore expected to be dominated by absorptions occurring in the deep UV range. These absorptions can be attributed to two main phenomena:

Ligand-to-Metal Charge Transfer (LMCT): An electron may be transferred from the acetate ligand orbitals to the empty orbitals of the lutetium(III) ion. These transitions are typically broad and intense.

Intra-ligand Transitions: The acetate ligands themselves can undergo electronic transitions, such as n → π* and π → π* transitions, which absorb in the UV region.

Studies on related lutetium compounds support these expectations. For instance, lutetium orthophosphate (LuPO₄) is transparent in the visible region, with no significant absorption observed between 250 nm and 750 nm. mdpi.com Any absorption features are typically found in the deep UV, often below 250 nm, and are associated with the phosphate (B84403) group or lattice defects. mdpi.com Similarly, the UV-Vis absorption spectrum of lutetium carbonate nanoparticles dispersed in water shows a distinct absorption peak around 205 nm, which is characteristic of the carbonate group. researchgate.net Therefore, the analysis of the UV-Vis spectrum of lutetium acetate hydrate provides information about the electronic structure of the acetate ligands and their interaction with the lutetium ion, rather than the electronic transitions within the metal ion itself.

Table 1: Expected UV-Vis Absorption Features for Lutetium Acetate Hydrate
Transition TypeExpected Wavelength Range (nm)Origin
f-f transitionsNoneFilled 4f¹⁴ shell of Lu³⁺
Ligand-to-Metal Charge Transfer (LMCT)< 250Acetate to Lu³⁺
Intra-ligand (n → π*)< 220Acetate carbonyl group

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For lutetium acetate hydrate, XPS is instrumental in confirming the presence of lutetium, oxygen, and carbon on the surface of the material and, crucially, in verifying the +3 oxidation state of lutetium.

In an XPS analysis of a lutetium compound, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment.

For lutetium, the characteristic XPS peaks are associated with the Lu 4d and Lu 4f orbitals. The Lu 4d region typically shows a doublet corresponding to the Lu 4d₅/₂ and Lu 4d₃/₂ spin-orbit components. The binding energies of these peaks are indicative of the trivalent oxidation state (Lu³⁺). Published data for various lutetium compounds consistently show the Lu 4d₅/₂ peak in the range of 195-196 eV and the Lu 4d₃/₂ peak around 205-206 eV, which confirms the presence of Lu³⁺. nih.gov

The C 1s spectrum for lutetium acetate hydrate would be expected to show contributions from the methyl (-CH₃) and carboxylate (-COO⁻) groups of the acetate ligand. These groups have slightly different chemical environments, leading to shifts in their C 1s binding energies. The O 1s spectrum would similarly show contributions from the oxygen atoms in the acetate ligands and the water of hydration.

Table 2: Typical XPS Binding Energies for Lutetium(III) Compounds
ElementOrbitalBinding Energy (eV)Inferred Information
Lutetium (Lu)4d₅/₂~195.5 - 196.0Presence and +3 oxidation state of Lutetium nih.gov
Lutetium (Lu)4d₃/₂~205.4 - 206.0Presence and +3 oxidation state of Lutetium nih.gov
Carbon (C)1s~284.8 (adventitious C)Surface reference
Carbon (C)1s~285-286 (-CH₃)Acetate ligand component
Carbon (C)1s~288-289 (-COO⁻)Acetate ligand component
Oxygen (O)1s~531-533Acetate and hydrate components

Electron Microscopy (TEM, SEM) for Nanostructure Morphology and Size Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. While lutetium acetate hydrate itself is typically a crystalline powder, it is frequently used as a precursor to synthesize lutetium-based nanoparticles, such as lutetium oxide (Lu₂O₃). wikipedia.org In this context, TEM and SEM are critical for evaluating the resulting nanostructures.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to visualize the internal structure of materials. With TEM, it is possible to determine the size, shape, and distribution of individual nanoparticles. High-Resolution TEM (HRTEM) can even resolve the crystal lattice fringes of the nanoparticles, providing information about their crystallinity and crystal structure. For instance, TEM has been used to show the spherical morphology and uniform distribution of lutetium-containing nanoparticles with average diameters in the range of 20-30 nm. nih.gov

Table 3: Application of Electron Microscopy to Nanomaterials from Lutetium Acetate Hydrate
TechniqueInformation ObtainedTypical Findings for Lutetium-based Nanoparticles
SEMSurface morphology, particle agglomeration, general size distribution.Provides overview of particle clusters and surface features.
TEMIndividual particle size, shape, and distribution. nih.govSpherical morphology, uniform size distribution (e.g., 20-30 nm). nih.gov
HRTEMCrystallinity, lattice structure, defects. wikipedia.orgConfirms crystalline nature of nanoparticles. wikipedia.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for studying non-volatile and thermally labile molecules in solution. It is particularly well-suited for the characterization of metal-ligand complexes, including those of lutetium acetate hydrate. ESI-MS provides information about the molecular weight of the species present in solution, their stoichiometry, and their charge state.

When a solution of lutetium acetate hydrate is analyzed by ESI-MS, the dissolved complexes are transferred from the liquid phase to the gas phase as intact ions with minimal fragmentation. This allows for the direct observation of various lutetium-acetate species that may exist in equilibrium. For example, one might observe ions corresponding to [Lu(CH₃COO)₂]⁺, [Lu(CH₃COO)₃+Na]⁺, or other solvated or adducted species.

The technique is highly sensitive and can be used to monitor the formation of lutetium-containing clusters and complexes in solution. nih.gov While a direct correlation between the gas-phase ions observed in ESI-MS and the exact distribution of species in the bulk solution must be made with caution, the technique provides invaluable insights into the coordination chemistry of lutetium with acetate ligands. researchgate.net The analysis of the isotopic pattern of the detected ions can further confirm the presence of lutetium.

Table 4: Potential Species Observable by ESI-MS for Lutetium Acetate Hydrate in Solution
Potential Ionm/z (approx.)Interpretation
[Lu(CH₃COO)₂]⁺293Lutetium diacetate cation
[Lu(CH₃COO)₃+H]⁺353Protonated lutetium triacetate
[Lu(CH₃COO)₃+Na]⁺375Sodiated lutetium triacetate
[Lu₂(CH₃COO)₅]⁺645Dinuclear lutetium acetate complex

Note: m/z values are approximate and depend on the specific isotopes of Lu, C, O, and H.

Zeta Potential Analysis for Colloidal System Stability

Zeta potential analysis is a key technique for determining the surface charge and predicting the stability of colloidal dispersions. Lutetium acetate hydrate, as a precursor for the synthesis of lutetium-based nanoparticles (e.g., lutetium oxide), plays a role in the eventual surface properties of these colloids. The zeta potential measures the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.

A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating colloidal system. nanorh.com Conversely, a low zeta potential value (close to zero) suggests that the attractive forces (like van der Waals forces) may overcome the electrostatic repulsion, leading to particle aggregation and instability.

For lutetium-containing nanoparticles synthesized from lutetium acetate, the zeta potential would be influenced by factors such as the pH of the solution, the presence of residual acetate ions on the surface, and the adsorption of other species from the solvent. For instance, a study on lutetium-iFAP/iPSMA nanoparticles reported a zeta potential of -29 mV, indicating adequate colloidal stability. nih.gov This measurement is crucial for applications where the nanoparticles need to remain dispersed, such as in biomedical imaging or catalysis.

Table 5: Interpretation of Zeta Potential Values for Colloidal Systems
Zeta Potential (mV)Colloidal Stability
0 to ±5Rapid aggregation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Luminescence Spectroscopy for Electronic Transitions and Energy Transfer Studies

Luminescence spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for investigating the electronic structure and excited-state properties of materials. As previously mentioned, the Lu³⁺ ion itself is not luminescent in the visible range due to its filled 4f shell. However, lutetium(III) complexes, including those with acetate ligands, can exhibit luminescence through a process called the "antenna effect" or sensitization.

In this process, the organic ligand (the "antenna"), in this case, the acetate ion, absorbs excitation energy (typically from UV light) and transfers it to the central metal ion. While this mechanism is most effective for lanthanide ions with partially filled f-orbitals (which can then emit light), the study of luminescence in lutetium complexes is still valuable. It allows for the characterization of the ligand's excited states (singlet and triplet levels) and the efficiency of intersystem crossing.

By studying the fluorescence and phosphorescence of the acetate ligand in the lutetium complex, one can gain insight into the coordination environment and the potential for the acetate ligand to act as a sensitizer (B1316253) for other luminescent lanthanide ions if they were to be co-doped into a material. For example, studies on lutetium(III)-porphyrin complexes have shown that while the Lu³⁺ is non-emissive, the complex can exhibit phosphorescence from the porphyrin ligand. The lifetime and intensity of this phosphorescence can be sensitive to the local environment, such as the presence of oxygen.

Table 6: Potential Luminescence Studies on Lutetium Acetate Hydrate
Spectroscopic TechniqueInformation GainedExpected Outcome
Fluorescence SpectroscopyEnergy of the ligand's singlet excited state.Emission from the acetate ligand, likely in the UV or blue region.
Phosphorescence SpectroscopyEnergy of the ligand's triplet excited state.Potential for ligand-based phosphorescence, providing data on intersystem crossing efficiency.
Time-Resolved LuminescenceExcited state lifetimes.Measurement of the decay kinetics of ligand-based emission.

Coordination Chemistry and Solution Phase Behavior

Lutetium(III) Acetate (B1210297) Complexation Dynamics in Solution

In solution, lutetium(III) acetate exists as a hydrated complex. The central lutetium(III) ion (Lu³⁺) is surrounded by both acetate (CH₃COO⁻) and water (H₂O) molecules, which act as ligands. The coordination number and geometry of these complexes are not static but are in a dynamic equilibrium.

Molecular dynamics simulations have provided significant insights into the behavior of the hydrated lutetium(III) ion in aqueous solution. science.govresearchgate.net These studies reveal that the most prevalent coordination geometry is an eight-coordinate square antiprism (SAP). science.govresearchgate.net However, a smaller fraction of nine-coordinate tricapped trigonal prism (TTP) complexes are also present. science.govresearchgate.net The transition between these two geometries is a key aspect of the complexation dynamics, suggesting an associative mechanism for water exchange. researchgate.net In this mechanism, the eight-coordinate SAP complex can temporarily bind an additional water molecule to form a nine-coordinate TTP intermediate before releasing another water molecule. researchgate.net

The stability of lutetium(III) acetate complexes in solution is also a critical factor. While generally stable, some studies have noted that lutetium complexes with certain ligands can be less stable and more prone to aggregation in solution compared to other lanthanide complexes. nih.gov

Influence of Ligands and Solution Environment on Speciation and Coordination Geometry

In a solid, hydrated form, lutetium(III) acetate often exhibits a distorted octahedral coordination geometry, with the lutetium ion bound to oxygen atoms from both acetate ligands and water molecules. sigmaaldrich.com However, in solution, the coordination number is typically higher. science.govresearchgate.net The nature of the solvent is also a significant factor. For instance, studies have been conducted in aqueous dimethyl sulfoxide (B87167) (DMSO) solutions to better control the chemical environment. researchgate.net

The introduction of other ligands can lead to the formation of new complexes with different coordination geometries. For example, lutetium(III) nitrate (B79036) can form a complex with 2,2':6',2"-terpyridine (terpy) in acetonitrile, where both the terpyridine and nitrate ions coordinate to the lutetium atom. wikipedia.org This highlights the versatility of lutetium's coordination chemistry and its ability to form a variety of complexes depending on the available ligands. nih.govunife.it

Hydrolysis and Polymerization Phenomena in Aqueous Systems

In aqueous solutions, lutetium(III) ions are susceptible to hydrolysis, a reaction with water that can lead to the formation of hydroxo complexes. This process is highly dependent on the pH of the solution. As the pH increases, the Lu³⁺ ion undergoes hydrolysis, forming species such as Lu(OH)²⁺. researchgate.net

Further increases in pH can lead to the precipitation of lutetium(III) hydroxide (B78521) (Lu(OH)₃). researchgate.net The solubility of lutetium(III) hydroxide is a key parameter in understanding its behavior in aqueous systems. Radiochemical methods have been used to determine the solubility product and hydrolysis constants for lutetium. researchgate.net

Under certain conditions, hydrolysis can be followed by polymerization, where multiple lutetium centers are bridged by hydroxide or oxide ions to form larger, polynuclear species. This can ultimately lead to the formation of insoluble precipitates. The initial concentration of lutetium(III) ions can influence the pH at which precipitation begins. researchgate.net

Interactions with Chelating Agents and Surfactants in Colloidal Systems

The interaction of lutetium(III) acetate with chelating agents and surfactants is of significant interest, particularly in the context of forming stable colloidal systems. Chelating agents are molecules that can form multiple bonds with a single metal ion, creating a particularly stable complex. Polydentate amino-carboxylate ligands, such as DOTA, are effective chelating agents for Lu³⁺, forming robust complexes in aqueous solutions. nih.govunife.it These complexes are crucial for applications such as radiopharmaceuticals. nih.govunife.it

Thermal Behavior and Controlled Decomposition Pathways

Investigation of Thermal Degradation Mechanisms of Lutetium(III) Acetate (B1210297) Hydrate (B1144303)

The thermal degradation of lutetium(III) acetate hydrate is a multi-stage process that begins with the loss of its water of hydration. The number of water molecules in the hydrate can vary, with tetrahydrate (n=4) and monohydrate (n=1) forms being noted. iaea.orgwikipedia.org The decomposition pathway proceeds through the formation of an anhydrous acetate, followed by the breakdown of the acetate ligands and the subsequent formation of an intermediate oxycarbonate before finally yielding lutetium(III) oxide.

The initial step is the dehydration of the compound. For lutetium(III) acetate tetrahydrate, this process occurs in two distinct stages, suggesting that the water molecules are bound differently within the crystal structure. This is followed by the decomposition of the anhydrous lutetium(III) acetate. This stage involves the breakdown of the organic acetate groups, leading to the formation of an intermediate species, identified as lutetium oxycarbonate (Lu₂O₂CO₃). The final stage of the decomposition is the breakdown of this oxycarbonate intermediate at higher temperatures to produce the stable lutetium(III) oxide (Lu₂O₃). This controlled, stepwise decomposition makes lutetium(III) acetate hydrate an excellent precursor for producing lutetium oxide with specific characteristics.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate the thermal decomposition pathway of lutetium(III) acetate hydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Based on analogous studies of other rare earth acetates, the following is a proposed sequence of events that would be observed in a TGA-DSC analysis of lutetium(III) acetate tetrahydrate:

Thermal EventTemperature Range (°C)Mass LossDSC Peak
Dehydration (Step 1) ~100 - 150Partial loss of water moleculesEndothermic
Dehydration (Step 2) ~150 - 250Remaining water molecules are lostEndothermic
Decomposition of Anhydrous Acetate ~350 - 500Formation of lutetium oxycarbonateExothermic
Decomposition of Oxycarbonate >500Formation of lutetium(III) oxideEndothermic

Note: The temperature ranges and mass loss percentages are illustrative and can vary based on factors such as heating rate and atmospheric conditions.

The DSC curve would complement the TGA data by indicating whether the decomposition steps are endothermic (requiring energy) or exothermic (releasing energy). The dehydration steps are typically endothermic, as is the final decomposition of the oxycarbonate. The decomposition of the anhydrous acetate to the oxycarbonate is often an exothermic process.

Formation of Controlled Lutetium Oxide Phases (e.g., Lu₂O₃) through Calcination

The primary application of the thermal decomposition of lutetium(III) acetate hydrate is in the production of lutetium(III) oxide (Lu₂O₃). americanelements.com Calcination, the process of heating a solid material to a high temperature in the presence of air or an inert atmosphere, is the method used to achieve this transformation. The properties of the resulting lutetium oxide, such as particle size, surface area, and crystallinity, are highly dependent on the calcination conditions.

By carefully controlling the temperature, heating rate, and atmosphere during the calcination of lutetium(III) acetate hydrate, it is possible to tailor the morphology and properties of the final Lu₂O₃ product. For instance, a slower heating rate and lower final calcination temperature might result in a higher surface area oxide, which could be beneficial for catalytic applications. Conversely, higher temperatures and longer soaking times would promote grain growth and result in a more crystalline, dense oxide, which might be desirable for ceramic or optical applications.

The decomposition pathway via the oxycarbonate intermediate is crucial in this process. The characteristics of this intermediate can influence the final properties of the lutetium oxide. Therefore, understanding and controlling the decomposition of both the acetate and the oxycarbonate are key to producing Lu₂O₃ with desired specifications.

Kinetics and Thermodynamics of Decomposition Processes

A thorough understanding of the kinetics and thermodynamics of the decomposition of lutetium(III) acetate hydrate is essential for optimizing the calcination process and for the rational design of materials with specific properties. However, detailed kinetic and thermodynamic data for the decomposition of lutetium(III) acetate hydrate are not extensively reported in the available literature.

Kinetic analysis of the decomposition reactions would involve determining the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)) for each decomposition step. These parameters can be extracted from TGA data obtained at different heating rates using various mathematical models, such as the Coats-Redfern or Flynn-Wall-Ozawa methods. Such an analysis would provide quantitative insights into how fast each decomposition stage proceeds and how it is influenced by temperature.

Thermodynamic studies would focus on determining the enthalpy changes (ΔH) associated with each decomposition step. This information can be obtained from DSC measurements and provides insight into the energy requirements or releases during the process. For example, knowing the enthalpy of dehydration would be important for designing an energy-efficient drying process, while the enthalpy of decomposition of the acetate would be crucial for controlling the temperature during calcination to prevent uncontrolled reactions.

While specific values for lutetium(III) acetate hydrate are scarce, the general principles of kinetic and thermodynamic analysis of solid-state decompositions are well-established and could be applied to this system to gain a deeper understanding of its thermal behavior.

Research Applications in Advanced Functional Materials Development

Role in Luminescent and Optoelectronic Materials Development

The compound is extensively used in the synthesis of materials that exhibit luminescence, a property crucial for various optical and electronic applications. sigmaaldrich.com Lutetium's unique electronic structure, although lacking a magnetic moment, makes it an ideal host or component in luminescent systems. americanelements.comsamaterials.com

Lutetium(III) acetate (B1210297) hydrate (B1144303) is a favored precursor for synthesizing upconversion phosphors, which are materials capable of converting lower-energy near-infrared (NIR) light into higher-energy visible light. mdpi.com This process, known as an anti-Stokes photophysical process, involves the sequential absorption of multiple photons. mdpi.com

In a typical synthesis, lutetium(III) acetate hydrate is used to introduce Lu³⁺ ions, which often form the host lattice for sensitizer (B1316253) and activator ions like Yb³⁺ and Er³⁺ or Tm³⁺. nih.govnih.gov For example, researchers have successfully synthesized Yb³⁺/Tm³⁺ co-doped Sr₂LaF₇ upconversion phosphors via a hydrothermal method, where lutetium could be substituted into the lanthanide site. nih.gov The choice of precursor, like lutetium acetate, is critical for controlling the size, morphology, and crystalline phase of the resulting nanoparticles, which in turn dictates their luminescent properties. nih.gov One study demonstrated that in Yb³⁺/Tm³⁺ co-doped phosphors, an intense emission around 800 nm could be achieved under 980 nm excitation, highlighting its potential in bioimaging and security applications. nih.gov

Table 1: Examples of Upconversion Phosphors Synthesized Using Lanthanide Acetate Precursors

Host Material Dopant Ions (Sensitizer/Activator) Excitation Wavelength (nm) Key Emission Wavelength (nm) Synthesis Method Reference
Sr₂LaF₇ Yb³⁺/Tm³⁺ 980 ~800 Hydrothermal nih.gov
BaBiO₂Cl Yb³⁺/Er³⁺ 980 Red (due to ⁴F₉/₂→⁴I₁₅/₂) High-Temperature Solid-State mdpi.com

Scintillators are materials that luminesce when excited by ionizing radiation, such as X-rays or gamma rays. nih.gov Lanthanide-doped materials are particularly effective as nanoscintillators because their ions can be easily incorporated into various inorganic host matrices and their luminescence can be excited by X-rays. nih.gov

Lutetium(III) acetate hydrate serves as a precursor for creating lutetium-based host materials for these scintillators. Lutetium is advantageous due to its high density and atomic number, which enhances X-ray absorption. When doped with other lanthanides like terbium (Tb³⁺), these materials can efficiently convert X-ray energy into visible light. nih.gov For instance, NaGdF₄:Tb³⁺ nanoparticles have been developed that show radioluminescence (RL), and their efficiency can be significantly enhanced by creating core-shell structures where a passivation layer prevents surface quenching of the luminescence. nih.gov The use of lutetium-based hosts, derived from precursors like lutetium acetate, is a key strategy in designing the next generation of nanoscintillators for applications in medical imaging and radiation detection. nih.gov

A major challenge in nanoparticle-based luminescence is surface quenching, where defects and surface ligands can deactivate the excited state of the luminescent ions, reducing emission intensity. cityu.edu.hk A highly effective strategy to overcome this is the creation of core-shell nanoparticles, where a luminescent "core" is coated with an inert "shell" material. nih.gov

Lutetium(III) acetate hydrate is frequently used as the precursor for the shell material in these architectures. nih.gov For example, in a study creating highly red-emitting upconversion nanoparticles, an erbium-doped core was synthesized, and then a shell of NaLuF₄ was grown around it using lutetium(III) acetate hydrate as the lutetium source. nih.gov This lutetium-based shell acts as a passivation layer, protecting the luminescent core from the external environment and significantly enhancing the upconversion efficiency. nih.gov This approach has been shown to increase the size of the nanoparticles and boost their luminescent output by blocking energy migration to surface quenchers. nih.govnih.gov The development of such core-shell structures is critical for applications requiring bright and stable nanoprobes, such as in biological sensing and imaging. rsc.org

Table 2: Core-Shell Nanoparticles Utilizing Lutetium Acetate Precursors

Core Material Shell Material Core Precursor Shell Precursor Key Finding Reference
Erbium-doped Nanoparticle NaLuF₄ Erbium(III) acetate hydrate Lutetium(III) acetate hydrate Lutetium shell enhances red fluorescence emission for photodynamic therapy applications. nih.gov

Application as a Precursor for Catalytic Materials

Beyond optics, lutetium(III) acetate hydrate is a valuable precursor for creating catalytic materials used in various industrial and chemical processes. americanelements.comsamaterials.com

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are fundamental to many industrial chemical syntheses. heraeus-precious-metals.com Lutetium(III) acetate hydrate is listed as a precursor for such catalysts. samaterials.com It can be used in applications such as petroleum cracking, alkylation, and hydrogenation. samaterials.com The acetate compound serves as a source of lutetium oxide upon decomposition, which can be used as a catalyst or as a support for other catalytically active metals. americanelements.com The use of high-purity precursors like lutetium acetate is crucial for producing catalysts with consistent and reliable performance. sigmaaldrich.com

Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. Metal phthalocyanines are of great interest as photosensitizers in applications like photodynamic therapy (PDT) and for their catalytic properties. nih.govsdu.dk

Lutetium(III) acetate is used as the direct precursor for synthesizing lutetium(III) acetate phthalocyanine (B1677752) complexes. nih.gov In these syntheses, the lutetium ion from the acetate salt is incorporated into the center of the phthalocyanine ring. nih.govsdu.dk Studies have shown that the resulting lutetium phthalocyanine complexes exhibit promising photophysical and photochemical properties, including strong absorption in the far-red region of the spectrum (675-685 nm) and efficient generation of singlet oxygen, a cytotoxic species essential for PDT. nih.gov Research has determined singlet oxygen quantum yields for these complexes to be as high as 0.35, marking them as potentially valuable in photocatalytic applications. nih.govsdu.dk

Table 3: Photophysical Properties of Lutetium(III) Acetate Phthalocyanines

Property Value (Peripheral Substitution) Value (Non-peripheral Substitution) Significance Reference
Absorption Maximum (Q-band) 685 nm 675 nm Strong absorption in the therapeutic window. nih.gov
Fluorescence Emission Maximum 721 nm 704 nm Indicates radiative decay pathways. nih.gov
Fluorescence Lifetime 3.27 ns 2.24 ns Time scale of the excited state. nih.gov

Engineering of Nanomaterials and Nanocomposites

Lutetium(III) acetate hydrate is a key ingredient in the bottom-up synthesis of complex nanostructures. As a precursor, it provides the lutetium cations (Lu³⁺) necessary for forming the crystal lattice of various nanomaterials. americanelements.com Acetates are generally regarded as excellent precursors for the production of ultra-high purity compounds and nanoscale materials due to their favorable decomposition pathways. americanelements.com

In the synthesis of rare-earth fluoride (B91410) nanocrystals (LnF₃), lutetium(III) acetate hydrate is a valuable source of lutetium ions. wikipedia.org The synthesis often involves a reaction in a high-boiling point solvent where the acetate salt is combined with a fluoride source. For instance, lutetium(III) acetate reacts with ammonium (B1175870) fluoride to precipitate lutetium fluoride (LuF₃), a fundamental step in the formation of these nanocrystals. wikipedia.org

Solution-phase methods, such as hydrothermal or thermal decomposition synthesis, are commonly employed to gain control over the size, shape, and crystal phase of the resulting nanocrystals. rsc.orgstanfordmaterials.com In a typical thermal decomposition synthesis, lutetium acetate, along with other rare-earth acetates for doping purposes, is dissolved in a solvent mixture, often containing oleic acid and 1-octadecene (B91540), which act as surfactants and stabilizing agents. The controlled introduction of a fluoride source at elevated temperatures leads to the nucleation and growth of LnF₃ nanocrystals. The choice of precursors, reaction temperature, and solvent composition are critical parameters that influence the final properties of the nanocrystals. nih.gov The use of lutetium(III) acetate allows for homogeneous mixing at the molecular level, which is crucial for achieving uniform doping and consistent crystal quality.

Table 1: Parameters in LnF₃ Nanocrystal Synthesis

Parameter Role / Effect Key Findings
Precursor Source of Lu³⁺ ions Lutetium(III) acetate provides a soluble, high-purity source that decomposes cleanly. americanelements.com
Fluoride Source Reacts with Lu³⁺ to form LuF₃ Ammonium fluoride is a common reagent for this reaction. wikipedia.org
Solvent Medium for reaction, influences growth High-boiling point solvents like oleic acid and 1-octadecene are often used. nih.gov

| Temperature | Controls nucleation and growth rate | Tuning the temperature can manipulate the phase, shape, and size of nanocrystals. nih.gov |

The versatility of lutetium(III) acetate hydrate extends to the fabrication of more complex architectures like core-shell and hierarchical nanostructures. These structures are designed to enhance specific properties, such as luminescence efficiency in upconversion nanoparticles or stability in biological environments. rsc.orgmdpi.com

In the synthesis of a core-shell nanoparticle, such as LaF₃:Lu/LaF₃, lutetium(III) acetate hydrate can be used as the lutetium source for the core. A sequential growth process is then employed where a shell of another material is grown around the pre-formed core. mdpi.com This shell can passivate the surface of the core, reducing non-radiative decay and enhancing photoluminescence quantum yield. nih.gov For example, research has shown that creating a protective shell is vital for achieving efficient short-wave infrared (SWIR) emission in thulium-based core-shell nanocrystals. nih.gov

The synthesis of these structures relies on the precise control over reaction kinetics, which can be achieved using precursors like lutetium(III) acetate in solution-based methods. The ability to introduce different rare-earth ions sequentially by using their respective acetate salts allows for the creation of multi-layered, or hierarchical, nanostructures with tailored energy transfer pathways between the layers. mdpi.com For instance, a study on LuPO₄/apoferritin core-shell nanoparticles used non-radioactive lutetium as a surrogate for its radioactive isotope, demonstrating the formation of a stable core-shell composite within a protein template. researchgate.net

Table 2: Examples of Lutetium-Containing Core-Shell Structures

Core Material Shell Material Precursor for Lutetium Application Area
LaF₃:Lu LaF₃ Lutetium(III) acetate hydrate Luminescent materials mdpi.com
LuPO₄ Apoferritin Lutetium salt (acetate as a viable option) Radioimmunoimaging researchgate.net

Thin Film Technology and Deposition Strategies

Lutetium(III) acetate hydrate is also a precursor of choice for depositing thin films of lutetium-containing materials, such as lutetium oxide (Lu₂O₃), which are of interest for applications in microelectronics and optics. sigmaaldrich.com

Solution deposition techniques, such as spin-coating and sol-gel processes, offer a cost-effective and scalable method for thin film fabrication. sigmaaldrich.com Lutetium(III) acetate hydrate's solubility is a key advantage here. sigmaaldrich.com A solution is prepared by dissolving the acetate in a suitable solvent, which is then applied to a substrate. A subsequent thermal annealing step decomposes the acetate precursor, leaving behind a film of the desired lutetium compound, typically the oxide. americanelements.com

The quality of the resulting film—its thickness, uniformity, and microstructure—is highly dependent on the precursor solution's chemistry, including concentration and viscosity, as well as the parameters of the annealing process, such as temperature and atmosphere. The use of acetates is beneficial as they generally decompose cleanly, minimizing carbon contamination in the final film. americanelements.com

While solution-based methods are effective, techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) offer superior control over film thickness and conformality at the atomic level. These vapor-phase deposition techniques require volatile precursors. Lutetium(III) acetate hydrate itself has low volatility, but it points to the utility of related lutetium-organic compounds as precursors. ereztech.com

For ALD or CVD, a lutetium precursor with high volatility and thermal stability is required. Lutetium acetate can be a starting point for the synthesis of more complex metal-organic precursors tailored for these applications. Suppliers of high-purity chemicals for advanced materials synthesis often provide a range of precursors for ALD and CVD, and research into new metal-organic compounds is ongoing. americanelements.comereztech.com The development of suitable lutetium precursors is critical for advancing the integration of lutetium-based high-k dielectrics and other functional layers into next-generation electronic devices.

Computational and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of lanthanide complexes. While specific DFT studies exclusively targeting lutetium(III) acetate (B1210297) hydrate (B1144303) are not extensively documented in the literature, valuable insights can be gleaned from theoretical work on related systems, such as other lanthanide acetate complexes and the hydrated lutetium(III) ion.

DFT calculations on lanthanide complexes, including those with acetate ligands, typically focus on optimizing the molecular geometry and elucidating the nature of the metal-ligand bonding. For lutetium(III), which has a filled 4f shell ([Xe] 4f¹⁴), the bonding is primarily electrostatic in nature, driven by the interaction between the hard Lu³⁺ cation and the oxygen atoms of the acetate and water ligands. DFT studies on various lanthanide complexes have successfully predicted geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net

A study on pyramidal LnPc(OAc) complexes (where Ln = Er, Eu, Ho) demonstrated that the CAM-B3LYP/LANL2DZ model provided the best agreement between calculated and experimental structural and spectroscopic data. researchgate.net This suggests that similar levels of theory could be effectively applied to model lutetium(III) acetate hydrate. Ab initio and DFT studies of the hydrated Lu³⁺ ion indicate that it can exist in both octa- and nonahydrated forms in aqueous solutions. researchgate.net

Computational Method Key Findings for Related Lutetium/Lanthanide Systems Relevance to Lutetium(III) Acetate Hydrate
DFT (CAM-B3LYP/LANL2DZ)Good agreement with experimental structural data for lanthanide acetate-phthalocyanine complexes. researchgate.netProvides a validated theoretical approach for modeling the geometry and electronic properties of the lutetium acetate core.
DFT/ab initioPrediction of 8- and 9-coordination for the hydrated Lu³⁺ ion. researchgate.netInforms the likely coordination number and geometry when considering the water ligands in the hydrate complex.
DFT+UUsed to study the electronic structure of Lu₂O₃, accounting for on-site f-electron correlation. researchgate.netWhile Lu³⁺ has a filled f-shell, this method is important for accurately modeling lanthanide compounds in general.

Molecular Modeling and Simulation of Coordination Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of coordination complexes in solution, complementing the static picture provided by DFT. For lutetium(III) acetate hydrate, MD simulations can be employed to study the structure and dynamics of the hydrated complex in an aqueous environment.

Polarizable force field MD simulations have been particularly insightful for studying the hydrated lutetium(III) ion. uniroma1.itnih.gov These studies have revealed that the Lu³⁺ aqua ion is predominantly eight-coordinate, with the water molecules arranged in a square antiprism (SAP) geometry. uniroma1.itnih.gov A smaller fraction of nine-coordinate species, typically in a tricapped trigonal prism (TTP) arrangement, is also observed in equilibrium. uniroma1.itnih.gov This dynamic equilibrium between coordination numbers is a characteristic feature of lanthanide ions.

The mean residence time of water molecules in the first hydration shell of Lu³⁺ is longer compared to the central elements of the lanthanide series, a consequence of the higher charge density of the smaller Lu³⁺ ion. nih.gov MD simulations have also elucidated the mechanism of water exchange for the Lu³⁺ aqua ion, suggesting an associative pathway where the eight-coordinate complex transitions through a nine-coordinate intermediate. uniroma1.itnih.gov

Table: Structural and Dynamic Properties of the Hydrated Lu³⁺ Ion from MD Simulations

Property Value/Description Source
Dominant Coordination Number8 uniroma1.itnih.gov
Dominant GeometrySquare Antiprism (SAP) uniroma1.itnih.gov
Minor Coordination Number9 uniroma1.itnih.gov
Minor GeometryTricapped Trigonal Prism (TTP) uniroma1.itnih.gov
Water Exchange MechanismAssociative (via a 9-coordinate intermediate) uniroma1.itnih.gov
Lu-O Bond Distance (Avg.)~2.32 - 2.34 Å researchgate.net

Prediction of Material Properties and Reaction Pathways

Computational methods are increasingly used to predict the properties of materials and to map out potential reaction pathways. For lutetium(III) acetate hydrate, theoretical calculations can be used to predict various properties, such as its vibrational spectra (IR and Raman), which can then be compared with experimental data for validation of the computed structure.

DFT calculations can predict the thermodynamic stability of different isomers or coordination geometries of lutetium(III) acetate hydrate. For instance, the relative energies of complexes with different numbers of coordinated water molecules or different acetate binding modes could be calculated to determine the most stable form.

Furthermore, computational studies can provide insights into the thermal decomposition of lutetium(III) acetate hydrate. By modeling the step-wise removal of water and the subsequent decomposition of the acetate ligands, it is possible to predict the intermediate species and the final products, such as lutetium oxide. This information is valuable for the synthesis of lutetium-containing materials, where lutetium(III) acetate hydrate often serves as a precursor. researchgate.net

Classical molecular dynamics simulations have been used to calculate the potential of mean force (PMF) between Lu³⁺ and various ligands in aqueous solutions, allowing for the prediction of stability constants for complex formation. researchgate.net These studies indicate that smaller, more highly charged ions tend to form more stable complexes, which is consistent with the behavior of Lu³⁺. researchgate.net The prediction of reaction pathways can also be extended to the formation of lutetium-based nanomaterials, where understanding the initial coordination and subsequent hydrolysis and condensation steps is crucial for controlling the final product's size and morphology.

Theoretical Insights into Lanthanide Contraction and Coordination Geometry

The lanthanide contraction, the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number, is a cornerstone concept in understanding their coordination chemistry. Lutetium, as the last element in the series, has the smallest ionic radius of all the trivalent lanthanide ions. This has significant consequences for the coordination geometry and properties of its complexes, including lutetium(III) acetate hydrate.

Theoretical studies, combining DFT and other computational methods, have provided a quantitative understanding of the lanthanide contraction's effects. nih.govrsc.orgnih.gov For the series of hydrated lanthanide ions, a shift in the preferred coordination number from nine for the early lanthanides (e.g., La³⁺) to eight for the late lanthanides (e.g., Lu³⁺) is a well-established phenomenon, rationalized by the decreasing ionic size. researchgate.net The smaller size of Lu³⁺ leads to greater steric crowding in the first coordination sphere, making it more difficult to accommodate nine ligands.

Computational studies on lanthanide-dependent enzymes have shown that the decreasing ionic radius across the series negatively impacts catalytic activity, with the late lanthanides from terbium to lutetium showing a decrease in activity. nih.govrsc.orgnih.gov This is attributed not only to changes in Lewis acidity but also to the preference for lower coordination numbers and different ligand exchange rates. nih.govrsc.orgnih.gov

In the context of lutetium(III) acetate hydrate, the lanthanide contraction dictates a preference for a lower coordination number, likely eight, comprising oxygen atoms from both acetate and water ligands. The Lu-O bond distances are expected to be shorter than those in analogous complexes of earlier lanthanides, leading to stronger electrostatic interactions. Theoretical models can precisely quantify these structural changes across the lanthanide series, providing a detailed picture of how the contraction fine-tunes the coordination environment.

Table: Impact of Lanthanide Contraction on Lutetium(III) Coordination

Property Affected by Contraction Effect on Lutetium(III) Complexes Theoretical Insight
Ionic RadiusSmallest in the lanthanide series.Leads to higher charge density and stronger electrostatic interactions.
Coordination NumberPreference for lower coordination numbers (typically 8). researchgate.netSteric hindrance around the smaller Lu³⁺ ion disfavors higher coordination numbers like 9.
Bond LengthsShorter metal-ligand bond distances.DFT calculations can quantify the decrease in Lu-O bond lengths compared to earlier lanthanides.
Lewis AcidityIncreased Lewis acidity.Affects the catalytic potential and interaction with ligands. nih.govrsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.